molecular formula C8H8AsBrO3 B14411436 2-(2-Bromophenoxy)-1,3,2-dioxarsolane CAS No. 84998-60-7

2-(2-Bromophenoxy)-1,3,2-dioxarsolane

Cat. No.: B14411436
CAS No.: 84998-60-7
M. Wt: 306.97 g/mol
InChI Key: CDBBWPIODCDGPK-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a bromophenoxy group attached to a dioxarsolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)-1,3,2-dioxarsolane typically involves the reaction of 2-bromophenol with an appropriate dioxarsolane precursor. One common method involves the use of a base such as sodium hydroxide to deprotonate the 2-bromophenol, followed by the addition of a dioxarsolane derivative under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as benzene or toluene to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)-1,3,2-dioxarsolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-(2-Bromophenoxy)-1,3,2-dioxarsolane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-1,3,2-dioxarsolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenoxy-1,3,2-dioxarsolane: Similar in structure but with a chlorine atom instead of bromine.

    2-Fluorophenoxy-1,3,2-dioxarsolane: Contains a fluorine atom in place of bromine.

    2-Iodophenoxy-1,3,2-dioxarsolane: Features an iodine atom instead of bromine.

Uniqueness

2-(2-Bromophenoxy)-1,3,2-dioxarsolane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications .

Properties

CAS No.

84998-60-7

Molecular Formula

C8H8AsBrO3

Molecular Weight

306.97 g/mol

IUPAC Name

2-(2-bromophenoxy)-1,3,2-dioxarsolane

InChI

InChI=1S/C8H8AsBrO3/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

CDBBWPIODCDGPK-UHFFFAOYSA-N

Canonical SMILES

C1CO[As](O1)OC2=CC=CC=C2Br

Origin of Product

United States

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